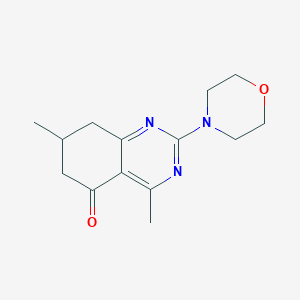

![molecular formula C18H18O3 B4621474 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

4-[2-(2-allylphenoxy)ethoxy]benzaldehyde

Vue d'ensemble

Description

4-[2-(2-allylphenoxy)ethoxy]benzaldehyde, also known as APEB, is a synthetic compound that has been widely studied for its potential applications in scientific research. APEB belongs to the class of organic compounds known as benzaldehydes, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals. In recent years, APEB has gained attention for its unique chemical properties and potential applications in the field of neuroscience.

Applications De Recherche Scientifique

Polymer Synthesis and Properties

One application of compounds related to 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde is in the synthesis of benzoxazine polymers. A study by Liu et al. (2014) focuses on synthesizing allyl-containing bifunctional benzoxazines from o-allylphenol, 4,4′-diaminodiphenyl ether, and formaldehyde. This research highlights the thermal polymerization behaviors and resulting polybenzoxazines, noting differences in polymer properties such as storage modulus and thermal stability due to isomerization processes (Liu et al., 2014).

Catalytic Efficiency and Reaction Mechanisms

In the realm of catalysis, research by Bernini et al. (2005) explores the efficient oxidation of hydroxylated and methoxylated benzaldehydes to phenols using hydrogen peroxide/methyltrioxorhenium in ionic liquids, demonstrating a catalytic reaction that yields products in good amounts over short periods (Bernini et al., 2005).

Enzymatic Synthesis

Kühl et al. (2007) investigate the enzymatic synthesis of benzoin derivatives using benzaldehyde lyase (BAL), highlighting an optimal synthesis pathway for (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin with high yield and enantioselectivity (Kühl et al., 2007).

Oxidation Mechanisms

Malik et al. (2016) delve into the oxidation mechanisms of methoxy benzaldehydes, including 4-methoxybenzaldehyde, by benzimidazolium fluorochromate in an aqueous acetic acid medium. This study provides insights into the reaction order and proposes a mechanism based on observed kinetics (Malik et al., 2016).

Synthetic Methodologies

Research by Shimizu et al. (2009) on the synthesis of condensed heterocyclic compounds presents a method for the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, demonstrating the versatility of related compounds in synthesizing fluorescent heterocycles (Shimizu et al., 2009).

Propriétés

IUPAC Name |

4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-5-16-6-3-4-7-18(16)21-13-12-20-17-10-8-15(14-19)9-11-17/h2-4,6-11,14H,1,5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSUESKALTFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)